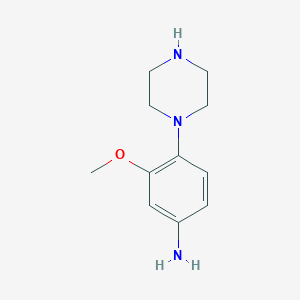

3-Methoxy-4-(piperazin-1-yl)aniline

Description

3-Methoxy-4-(piperazin-1-yl)aniline (CAS: 579-74-8) is an aromatic amine featuring a methoxy group at the 3-position and a piperazine ring at the 4-position of the benzene ring. Its molecular formula is C₁₁H₁₅N₃O, with a molecular weight of 205.26 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors, such as STK33 inhibitors (e.g., compound 1 in ) . The piperazine moiety enhances solubility and bioavailability, while the methoxy group influences electronic properties and binding interactions.

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

3-methoxy-4-piperazin-1-ylaniline |

InChI |

InChI=1S/C11H17N3O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7,12H2,1H3 |

InChI Key |

FKWGHBMJVNCRQB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(piperazin-1-yl)aniline typically involves the reaction of 3-methoxyaniline with piperazine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Methoxy-4-(piperazin-1-yl)aniline may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(piperazin-1-yl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the aniline nitrogen or the piperazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted anilines and piperazines, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Methoxy-4-(piperazin-1-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

2-Methoxy-4-(4-methylpiperazin-1-yl)aniline (CAS: 5521-39-1)

- Structure : Methoxy at 2-position; 4-methylpiperazine at 4-position.

- Molecular Weight : 221.28 g/mol (C₁₂H₁₉N₃O).

- This compound shows a structural similarity score of 0.87 to the target molecule .

- Applications : Used in antipsychotic drug research due to its dopamine receptor affinity .

4-(4-Methylpiperazin-1-yl)aniline (CAS: 16153-81-4)

Piperazine Ring Modifications

3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline (CAS: 1254058-34-8)

- Structure : Piperazine fused to a piperidine ring.

- Molecular Weight : 304.43 g/mol (C₁₇H₂₈N₄O).

- Key Differences : The piperidine extension increases molecular bulk, enhancing lipophilicity (logP ≈ 2.1) and blood-brain barrier penetration .

- Applications : Investigated in CNS-targeting therapies .

4-(4-Isopropylpiperazin-1-yl)-3-methoxyaniline (CAS: 835633-78-8)

Functional Group Additions

2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-4-ylmethyl)aniline (Compound 9f)

- Structure : Nitro and sulfonyl groups; pyridinylmethyl side chain.

- Molecular Weight : 454.1 g/mol (C₂₂H₂₃N₅O₃S).

- Key Differences : The nitro group enhances electrophilicity, enabling cross-coupling reactions. Exhibits >98% purity via LCMS but lower synthetic yields (e.g., 34.1 mg, 8% for 9g) .

- Applications : Explored in anticancer drug discovery .

4-(4-Methylpiperazin-1-ylmethyl)-3-trifluoromethylaniline (CAS: 694499-26-8)

Hybrid Structures

N-(3-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Comparative Data Table

Key Findings and Implications

- Substituent Position : The 3-methoxy group in the target compound optimizes steric and electronic interactions for kinase inhibition, whereas 2-methoxy analogs favor neurotransmitter targeting.

- Piperazine Modifications : Methyl or isopropyl groups on piperazine enhance lipophilicity but may require formulation adjustments for solubility.

- Functional Additions : Nitro and sulfonyl groups expand reactivity for diverse therapeutic applications but complicate synthesis.

Biological Activity

3-Methoxy-4-(piperazin-1-yl)aniline, also known as 3-methoxy-4-(4-methylpiperazin-1-yl)aniline, is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 221.3 g/mol |

| CAS Number | 156428-85-2 |

| Density | 1.111 g/cm³ (predicted) |

| Boiling Point | 394.9 °C (predicted) |

| pKa | 8.21 (predicted) |

3-Methoxy-4-(piperazin-1-yl)aniline features a piperazine ring that contributes to its biological activity, particularly in modulating various receptor interactions and exhibiting potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with piperazine moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine can effectively inhibit the growth of various bacterial strains and fungi. The introduction of methoxy and piperazine groups enhances the lipophilicity and solubility of these compounds, which is crucial for their bioavailability.

Antiparasitic Activity

In a study focused on antimalarial agents, compounds similar to 3-methoxy-4-(piperazin-1-yl)aniline were evaluated for their efficacy against Plasmodium species. The structure–activity relationship analysis revealed that modifications in the piperazine substituents significantly influenced the antiparasitic activity, with certain analogs displaying low nanomolar EC values against Plasmodium falciparum .

Case Studies

- Antimalarial Efficacy : A derivative with a similar structure demonstrated an EC value of 4.5 nM against P. falciparum, indicating potent antimalarial properties . The study emphasized the importance of optimizing the piperazine substituent for enhanced bioactivity.

- Cancer Research : The compound's potential as a cancer therapeutic was explored through its interaction with Mcl-1, an anti-apoptotic protein. Inhibitors targeting Mcl-1 are being developed for cancer therapy, showcasing the relevance of piperazine-containing compounds in oncology .

Structure-Activity Relationships (SAR)

The effectiveness of 3-methoxy-4-(piperazin-1-yl)aniline can be attributed to its structural components:

- Piperazine Ring : Enhances solubility and facilitates interaction with biological targets.

- Methoxy Group : Improves lipophilicity and may influence receptor binding affinity.

Table 1 summarizes various analogs and their corresponding biological activities:

| Compound Name | Activity Type | EC (nM) |

|---|---|---|

| N-Phenylpiperazinyl-4(1H)-quinolone | Antimalarial | 4.5 |

| Benzyl-substituted analogue | Antimalarial | 120 |

| Methoxy-substituted analogue | Anticancer | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.